Subincanadine F

Description

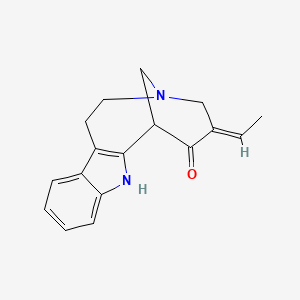

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

(15E)-15-ethylidene-3,13-diazatetracyclo[11.3.1.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-16-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-13-12-5-3-4-6-15(12)18-16(13)14(10-19)17(11)20/h2-6,14,18H,7-10H2,1H3/b11-2+ |

InChI Key |

WZWXMJANTBJTEQ-BIIKFXOESA-N |

Isomeric SMILES |

C/C=C/1\CN2CCC3=C(C(C2)C1=O)NC4=CC=CC=C34 |

Canonical SMILES |

CC=C1CN2CCC3=C(C(C2)C1=O)NC4=CC=CC=C34 |

Synonyms |

subincanadine F |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification of Plant Sources and Geographical Distribution

Subincanadine F was first isolated in 2002 from the barks of the Brazilian medicinal plant Aspidosperma subincanum Mart. nih.govscilit.comacs.orgniscpr.res.in. This species, belonging to the Apocynaceae family, is native to the Americas, with a primary distribution extending from Mexico to Argentina, and is particularly prevalent in Brazil sci-hub.sethieme-connect.com. Aspidosperma subincanum is known popularly by names such as "peroba," "guatambu," "carapanaúba," "pau-pereiro," and "quina" sci-hub.se. The isolation of this compound, along with other related subincanadines (A-C and G), was reported from the bark of this species scilit.comresearchgate.netresearchgate.netacs.org. While Aspidosperma subincanum is the primary identified source, other species within the Aspidosperma genus, such as A. tomentosum, are also known to contain indole (B1671886) alkaloids, and studies have identified various indole alkaloids in different parts of these plants, including seeds, branches, leaves, and arils sci-hub.seuantwerpen.be.

Proposed Biogenetic Mechanisms and Precursor Hypothesis

The biosynthesis of monoterpenoid indole alkaloids, including the subincanadines, is a complex process that is believed to originate from the coupling of tryptamine (B22526) and a monoterpene precursor, typically secologanin (B1681713) scispace.com. While the complete biogenetic pathway for this compound has not been fully elucidated, a prominent hypothesis suggests its derivation from a stemmadenine-type precursor nih.govsci-hub.seuantwerpen.be.

Role of Stemmadenine (B1243487) and Related Tryptamine-Derived Intermediates

Stemmadenine is a key intermediate in the biosynthesis of many indole alkaloids, including those found in Aspidosperma species sci-hub.sewikipedia.org. It is believed to be formed from preakuammicine through a carbon-carbon bond cleavage wikipedia.org. The proposed biogenetic pathway for the subincanadines suggests that a stemmadenine-type alkaloid serves as a precursor sci-hub.seuantwerpen.be. Specifically, it has been proposed that subincanadines D-F could result biosynthetically from stemmadenine via different pathways nih.gov. Tryptamine-derived intermediates play a crucial role in the construction of the complex polycyclic frameworks found in subincanadine alkaloids researchgate.netnih.govresearchgate.net. For instance, the azepinoindole framework present in alkaloids like this compound can be formed through acid-promoted cyclization-rearrangement of tryptamine-derived N-sulfonyl enamines researchgate.netresearchgate.net. The Pictet-Spengler reaction, a key step in the synthesis of many indole and isoquinoline (B145761) alkaloids, is also relevant here, involving the condensation of a tryptamine derivative with an aldehyde or ketone followed by ring closure nih.govniscpr.res.inresearchgate.net.

Chemical Synthesis Methodologies

Racemic Total Synthesis Approaches

The total synthesis of (±)-Subincanadine F has been approached through several distinct retrosynthetic strategies. A primary challenge lies in the construction of the bridged ring system. Key disconnections have focused on strategically forming the C(3)–C(14) and C(15)–C(20) bonds to assemble the characteristic 1-azabicyclo[4.3.1]decane framework. nih.gov

One common retrosynthetic approach involves disconnecting the C(15)–C(20) bond, which simplifies the target to a more manageable indoloazepine intermediate. nih.gov This strategy allows for the late-stage formation of the bridged ring. Another successful disconnection targets the C(3)–C(14) bond, often employing a Mannich-type reaction to forge this crucial connection and establish the tetracyclic core. nih.govacs.org

A notable strategy simultaneously addressed the formation of the C(15)–C(20) bond and the installation of the (E)-exo-ethenyl moiety. This was achieved through a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) reaction, which represents a convergent approach to the final bridged structure. nih.gov

| Retrosynthetic Strategy | Key Bond Disconnection | Resulting Intermediate |

| Dieckmann Cyclization Approach | C(15)–C(20) | Indoloazepine derivative |

| Mannich Reaction Approach | C(3)–C(14) | Tricyclic amine precursor |

| INAS Approach | C(15)–C(20) and C(21)-C(22) | Nb-butynyl indoloazepine ester |

The successful syntheses of (±)-Subincanadine F have relied on a variety of powerful named reactions and elegant cascade sequences to efficiently construct the complex polycyclic framework.

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, has been a valuable tool in the synthesis of Subincanadine F. synarchive.com This reaction is typically employed to form the C(15)–C(20) bond, leading to a β-keto ester that is a key intermediate in the construction of the 1-azabicyclo[4.3.1]decane system. This strategy effectively establishes the carbocyclic portion of the bridged ring system.

A highly effective approach for the construction of the bridge-fused ring system of this compound involves a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) reaction. nih.govnih.govacs.org This method accomplishes the total synthesis in seven steps from tryptamine (B22526). nih.gov The key step is a 6-exo-trig ring-closure of an organotitanium species onto an ester function at C(15). acs.org This reaction not only forms the crucial C(15)–C(20) bond but also concurrently installs the (E)-ethenyl group, demonstrating the efficiency of this methodology. nih.govacs.org The process begins with the treatment of an Nb-butynyl indoloazepine ester with Ti(Oi-Pr)4 and i-PrMgCl to generate the reactive organotitanium intermediate. nih.govacs.org

The first total synthesis of (±)-Subincanadine F was achieved in six steps utilizing a samarium(II) iodide (SmI₂)-mediated ring opening followed by a bridge-forming Mannich reaction. nih.govacs.orgacs.org This strategy efficiently assembles the bridge-containing tetracyclic framework. nih.govacs.orgfigshare.com The synthesis commences from 1-(para-methoxybenzyl)tryptamine. nih.govacs.org A key tetracyclic ketoester intermediate is subjected to a SmI₂-mediated ring opening to furnish a 6/5/9 tricyclic system. acs.org Subsequent exposure of this intermediate to formalin in the presence of hydrochloric acid initiates a Mannich reaction that constructs the tetracyclic 1-azabicyclo[4.3.1]decane framework of this compound. acs.orgrsc.org

| Reaction | Reagents | Key Transformation | Overall Yield |

| SmI₂-mediated ring opening | SmI₂, THF | Opening of a tetracyclic ketoester to a 6/5/9 tricycle | 86% acs.org |

| Mannich reaction | Formalin, HCl | Formation of the 1-azabicyclo[4.3.1]decane framework | 83% acs.org |

Radical cyclization reactions offer a powerful alternative for the construction of complex cyclic systems. In the context of this compound synthesis, an uncommon 7-endo-trig stereoselective radical cyclization has been employed as a key step in the first asymmetric synthesis of (+)-Subincanadine F, which also allowed for the assignment of its absolute configuration. rsc.orgdocumentsdelivered.com While Baldwin's rules generally favor exo cyclizations for smaller rings, 7-endo cyclizations can be favored under certain conditions. stackexchange.comlibretexts.org This approach highlights the utility of radical-mediated transformations in accessing challenging molecular architectures.

Application of Specific Named Reactions and Cascade Sequences

Pictet-Spengler Cyclization and Post-Pictet-Spengler Cyclization Strategies

The Pictet-Spengler reaction, a cornerstone in indole (B1671886) alkaloid synthesis, has been effectively utilized to construct the foundational tetracyclic framework of this compound and related compounds. researchgate.netnih.gov This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by ring closure.

In one approach to (±)-Subincanadine F, a modified Pictet-Spengler condensation was employed using tryptamine hydrochloride and methyl chloropyruvate. nih.gov This initial reaction did not directly form the final core but yielded a (chloromethyl)tetrahydro-β-carboline adduct. This intermediate was then subjected to a post-cyclization rearrangement and ring expansion by heating in pyridine, which successfully formed the seven-membered azepino[4,5-b]indole skeleton, a crucial component of the this compound structure. nih.gov Another key strategy involved a trifluoroacetic acid-induced diastereoselective Pictet-Spengler cyclization of a lactamol intermediate, which furnished a syn-product exclusively. nih.gov These post-Pictet-Spengler strategies demonstrate the versatility of this classic reaction, allowing for the formation of more complex and expanded ring systems beyond the typical tetrahydro-β-carboline product. researchgate.net

| Reaction | Reactants | Key Intermediate | Outcome |

| Pictet-Spengler Condensation | Tryptamine hydrochloride, Methyl chloropyruvate | (Chloromethyl)tetrahydro-β-carboline adduct | Formation of initial carboline ring system nih.gov |

| Post-Cyclization Rearrangement | (Chloromethyl)tetrahydro-β-carboline adduct | Indoloazepine ester | Ring expansion to the azepino[4,5-b]indole skeleton nih.gov |

| Diastereoselective Pictet-Spengler Cyclization | Lactamol intermediate | Iminium-ion intermediate | Exclusive formation of the syn-indolizinoindolone product nih.gov |

Challenges in Bridged Azabicyclic Scaffold Construction

The central synthetic challenge presented by this compound is the construction of its unique 1-azabicyclo[4.3.1]decane bridged system. nih.govnih.gov This unusual scaffold requires precise control over bond formation to create the bridged topology. Several distinct and innovative strategies have been developed to address this challenge.

One successful approach utilized a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) reaction. nih.govacs.orgnih.gov This method effectively closed the final ring to form the bridged ketone intermediate, Na-Boc-subincanadine F, from an Nb-butynyl indoloazepine ester precursor. nih.gov Another strategy assembled the tetracyclic framework through a sequence involving an SmI2-mediated ring opening followed by an acid-mediated bridge-forming Mannich reaction. nih.gov More recently, computational studies have begun to explore the mechanistic intricacies of forming such chiral azabicyclic scaffolds, aiming to establish more efficient and selective synthetic methods. rsc.org

| Strategy | Key Reagents/Reaction | Precursor | Outcome |

| Intramolecular Nucleophilic Acyl Substitution (INAS) | Ti(Oi-Pr)4, i-PrMgCl | Nb-butynyl indoloazepine ester | Formation of the 1-azabicyclo[4.3.1]decane ring system nih.govnih.gov |

| Ring Opening/Mannich Reaction | SmI2, Acid | α,β-diketoester | Assembly of the bridged tetracyclic framework nih.gov |

Enantioselective Total Synthesis Approaches

Moving beyond racemic mixtures, the enantioselective synthesis of this compound allows for the preparation of a single, optically pure enantiomer, which is crucial for determining its absolute configuration and for biological studies.

Strategies for Asymmetric Induction and Chiral Control

Several strategies have been successfully implemented to control the stereochemistry during the synthesis of this compound. The first asymmetric synthesis of (+)-Subincanadine F was accomplished using an uncommon 7-endo-trig stereoselective radical cyclization as the key step for establishing the chiral centers. rsc.orgdocumentsdelivered.com

Another powerful enantioselective approach begins with a chiral starting material, (S)-acetoxysuccinimide. nih.govacs.org This route proceeds through the formation of an aziridinium (B1262131) ring intermediate. The subsequent stereoselective reductive cleavage of this ring establishes the core azabicyclodecane architecture with high chiral control, ultimately leading to the synthesis of (+)-Subincanadine F. nih.govacs.org This method demonstrates how chirality can be transferred from a starting material through a series of stereocontrolled transformations.

Stereochemical Assignment through Asymmetric Synthesis

One of the significant outcomes of a successful enantioselective total synthesis is the unambiguous determination of the natural product's absolute configuration. The first asymmetric synthesis of (+)-Subincanadine F conclusively assigned its absolute stereochemistry. rsc.org By synthesizing a single enantiomer and comparing its specific optical rotation and other chiroptical properties to those of the naturally isolated compound, chemists can confirm the three-dimensional arrangement of atoms in the molecule.

Reductive Aziridinium Ring Cleavage for Stereoselective Azabicyclodecane Formation

A key transformation in the enantioselective synthesis of (+)-Subincanadine F is the regioselective and stereoselective reductive cleavage of an aziridinium ring. nih.govacs.org This step serves as a ring expansion method to form the desired azabicyclodecane core. nih.gov In this pathway, an amino-alcohol intermediate is treated with mesyl chloride, which leads to mesylation and subsequent in situ intramolecular cyclization to quantitatively form a strained aziridinium salt. acs.org

The crucial reductive cleavage of this aziridinium intermediate proved highly dependent on the choice of reducing agent. While reagents such as sodium borohydride (B1222165), DIBALH, and lithium aluminum hydride failed, lithium borohydride in THF was found to exclusively deliver the desired hexahydromethanoazoninindole product in 78% yield. acs.org This hydride attack occurs selectively at the more reactive benzylic quaternary carbon of the aziridinium ring, leading to the formation of the bridged bicyclic system with excellent stereocontrol. nih.govacs.orgfigshare.com

Structural Diversification and Analog Development

Synthesis of Subincanadine F Derivatives and Congeners

The journey to synthesize this compound and its analogs has led to the development of several innovative chemical strategies. These routes not only provide access to the natural product itself but also open avenues for producing a variety of structurally related compounds.

A distinct approach involved a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) reaction. nih.gov This strategy successfully constructed the bridge-fused ring system of (±)-subincanadine F in a seven-step synthesis starting from tryptamine (B22526). nih.gov The key intermediate, an N-butynyl indoloazepine ester, underwent cyclization promoted by Ti(Oi-Pr)₄ and i-PrMgCl to form the tetracyclic ketone precursor to this compound. nih.gov

The synthesis of congeners has also been a significant area of research. For instance, a concise and efficient total synthesis of (±)-epi-subincanadine C was developed starting from indolylmaleimide. nih.gov This multi-step process involved key reactions such as stereoselective Wittig olefination, regioselective Grignard reaction, and a diastereoselective Pictet–Spengler cyclization. nih.govacs.org The synthesis of other subincanadine family members, such as A and B, has been achieved through methods involving intramolecular diastereoselective Pictet-Spengler cyclization and Nozaki-Hiyama-Kishi reactions. acs.org These synthetic endeavors highlight the flexibility of using advanced organic reactions to generate a library of this compound-related compounds for further investigation. acs.org

| Synthetic Strategy | Key Reactions | Starting Material | Target Compound | Reference |

|---|---|---|---|---|

| SmI₂-Mediated Ring Opening & Mannich Reaction | Samarium(II) iodide-mediated ring opening, Acid-mediated Mannich reaction | 1-(para methoxybenzyl)tryptamine | (±)-Subincanadine F | rsc.orgcore.ac.uk |

| Protecting-Group-Free Synthesis | Chemoselective Dieckmann condensation | Tryptamine | (±)-Subincanadine F | core.ac.uknih.gov |

| Titanium-Mediated INAS | Titanium-mediated intramolecular nucleophilic acyl substitution | Tryptamine | (±)-Subincanadine F | nih.gov |

| Multi-step Synthesis of Congeners | Wittig olefination, Grignard reaction, Pictet–Spengler cyclization | Indolylmaleimide | (±)-epi-Subincanadine C | nih.govacs.org |

| Asymmetric Synthesis | Intramolecular diastereoselective Pictet-Spengler cyclization, Nozaki-Hiyama-Kishi reaction | Not specified | (−)-Subincanadines A and B | acs.org |

Design Principles for Structural Modification based on Natural Scaffolds

The structural framework of natural products like this compound serves as a valuable starting point for designing new molecules. scielo.br The azepino[4,5-b]indole skeleton is a recurring motif in a number of biologically important alkaloids and is considered a privileged scaffold for drug discovery. researchgate.net

A key design principle is biogenetically inspired synthesis . This approach mimics hypothetical biosynthetic pathways to generate structural diversity. scispace.com For many indole (B1671886) alkaloids, it is proposed that a common intermediate, dehydrosecodine, could undergo divergent Diels-Alder-type reactions to form different skeletal types, such as the Aspidosperma (like this compound) and Iboga alkaloids. scispace.com Synthetic chemists can harness this concept to design divergent pathways from a single, multipotent intermediate, allowing for the systematic diversification of the scaffold, stereochemistry, and functional groups. scispace.com

Another principle is the use of foundational chemical reactions to build and modify the core structure. The Pictet-Spengler reaction is a classic and powerful tool for constructing the tetrahydro-β-carboline system found in many indole alkaloids. researchgate.netscispace.com By reacting tryptamine derivatives with various aldehydes or ketones, chemists can readily assemble the core, which can then be subjected to further transformations like ring expansions or rearrangements to access the desired azepino[4,5-b]indole framework. researchgate.netscispace.com Recent advancements have expanded the scope of this reaction to the direct C-H functionalization of 2-alkyl tryptamines to assemble the 7-membered azepino[4,5-b]indole skeleton, simplifying retrosynthetic plans. researchgate.netresearchgate.net This allows for the introduction of various substitution patterns that would be difficult to achieve otherwise, providing a direct route to novel analogs. researchgate.net

Strategies for Exploring Chemical Space around the Core Structure

Exploring the chemical space around the this compound core involves generating a broad library of analogs with controlled variations in structure. This exploration is crucial for identifying compounds with improved properties and understanding structure-activity relationships.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for this purpose. scielo.br Starting from a common scaffold, DOS employs a variety of synthetic transformations to create a collection of structurally diverse molecules. A key component of DOS is the use of ring distortion strategies , which chemically re-engineer complex ring systems found in natural products. scielo.br These strategies include:

Ring-Cleavage: Breaking open existing rings to create more flexible or entirely different scaffolds.

Ring-Expansion: Inserting atoms into a ring to increase its size, such as transforming a 6-membered ring into the 7-membered azepine ring of the Subincanadine core. researchgate.netscispace.com

Ring-Fusion: Building new rings onto the existing framework.

Ring-Rearrangement: Orchestrating skeletal rearrangements to access novel and sometimes unpredictable architectures. scielo.br

These methods allow for dramatic structural changes, enabling access to previously unexplored areas of chemical space. scielo.br

Another effective strategy is the modular assembly of precursors . This involves synthesizing key building blocks that can be combined in various ways. For example, a synthetic route might involve the Pictet-Spengler reaction to form an azepinoindole core, which is then coupled with different side chains or functional groups. scispace.com This modularity allows for the late-stage introduction of diversity, efficiently generating a library of analogs from a common intermediate. scispace.com

Computational methods are also emerging as a vital tool for exploring chemical space. nih.govmit.edu While direct application to this compound is still developing, general strategies involve using machine learning and artificial intelligence to design novel molecules de novo. nih.gov These algorithms can learn from the structures of known active compounds and generate new, synthetically feasible molecules with desired properties, effectively navigating the vast theoretical chemical space to identify promising candidates for synthesis and testing. nih.govmit.edu

| Exploration Strategy | Description | Key Methods | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Synthesizes a collection of structurally diverse compounds from a common starting point. | Ring distortion (cleavage, expansion, fusion, rearrangement). | scielo.br |

| Modular Assembly | Combines pre-synthesized building blocks in various combinations to create a library of compounds. | Convergent synthesis, late-stage functionalization. | scispace.com |

| Fragment-Based Approaches | Uses small molecular fragments derived from natural products to build new molecules. | In silico fragmentation, chemical degradation, fragment linking/growing. | scielo.br |

| Computational and AI-Driven Design | Utilizes algorithms to generate novel molecular structures with desired properties. | Machine learning, generative models, virtual screening. | nih.govmit.edu |

Pre Clinical Biological Activity and Mechanistic Insights

In Vitro Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic potential of Subincanadine F against specific cancer cell lines. researchgate.netsci-hub.seacs.org

This compound has shown potent cytotoxicity against murine lymphocytic leukemia (L1210) cells in vitro. Research indicates an IC50 value of 2.4 µg/mL for this compound against this cell line. nih.govsci-hub.seacs.orgcore.ac.uk

Studies have also evaluated the activity of this compound against human epidermoid carcinoma (KB) cells. This compound exhibited cytotoxicity against KB cells with an IC50 value of 4.8 µg/mL. nih.govsci-hub.seacs.orgcore.ac.uk

The in vitro cytotoxicity data for this compound are summarized in the table below:

| Cell Line | IC50 (µg/mL) | Source |

| Murine Lymphocytic Leukemia (L1210) | 2.4 | nih.govsci-hub.seacs.orgcore.ac.uk |

| Human Epidermoid Carcinoma (KB) | 4.8 | nih.govsci-hub.seacs.orgcore.ac.uk |

Exploration of Specific Molecular and Cellular Targets

While the cytotoxicity of this compound has been reported, detailed research specifically on its molecular and cellular targets appears limited in the provided search results. Some studies mention the broader biological activities of Aspidosperma subincanum extracts and other alkaloids from the genus, including acetylcholinesterase inhibition and opiate receptor binding, which are discussed in comparative contexts. uantwerpen.benih.govresearchgate.net However, direct evidence detailing specific molecular or cellular targets solely for this compound's cytotoxic action is not prominently featured.

Proposed Mechanisms of Biological Action

Research into the biological activities of this compound, an indole (B1671886) alkaloid isolated from Aspidosperma subincanum, has primarily identified cytotoxic effects against certain cancer cell lines. While the precise molecular mechanisms underlying these observed activities are not yet fully elucidated in the available literature, preliminary findings and in silico studies offer some initial insights.

1 Cytotoxic Activity

In vitro pharmacological evaluations have demonstrated that this compound exhibits potent cytotoxic activity against murine lymphocytic leukemia (L1210) and human epidermoid carcinoma (KB) cell lines. wikipedia.orgnih.gov The concentration at which the compound inhibits 50% of cell growth (IC50) has been determined for these cell lines. wikipedia.orgnih.gov

| Cell Line | IC50 (µg/mL) |

| Murine Lymphocytic Leukemia (L1210) | 2.4 |

| Human Epidermoid Carcinoma (KB) | 4.8 |

These findings, reported by Kobayashi and co-workers in 2002, highlight the potential of this compound as a cytotoxic agent. wikipedia.orgnih.gov However, the specific molecular pathways or targets through which this compound exerts this toxicity require further investigation. While other indole alkaloids, such as ellipticine, are known to act via mechanisms like DNA intercalation and topoisomerase II inhibition, wikipedia.org it is not explicitly stated in the reviewed literature that this compound shares these exact mechanisms.

2 In Silico Prediction for Acetylcholinesterase Inhibition

An in silico study targeting the prediction of acetylcholinesterase (AChE) inhibitory activity among known indole alkaloids from Aspidosperma subincanum included this compound. nih.gov This predictive modeling approach aimed to identify potential AChE inhibitors based on their structural characteristics. nih.gov The study presented predictive values for this compound and other compounds, including known AChE inhibitors like Physostigmine and Donepezil, and the related alkaloid Subincanadine G. nih.gov

| Compound | Predictive Value 1 | Predictive Value 2 |

| This compound | 0.113 ± 0.076 | 0.500 ± 0.086 |

| Subincanadine G | 0.160 ± 0.075 | 0.583 ± 0.083 |

| Physostigmine | 0.500 ± 0.084 | 0.157 ± 0.090 |

| Donepezil | 0.900 ± 0.050 | 0.280 ± 0.090 |

It is important to note that these values are based on in silico prediction and represent potential activity. nih.gov Experimental validation through in vitro and in vivo studies is necessary to confirm the actual acetylcholinesterase inhibitory activity of this compound and determine its significance.

Structure Activity Relationship Sar Analysis and Computational Studies

Theoretical Frameworks for Structure-Activity Relationship Elucidation

Theoretical frameworks for SAR elucidation involve establishing principles that link structural features to biological outcomes. This often begins with defining the "structure" in terms of functional groups, their spatial arrangement, and stereochemistry, while "activity" encompasses various biological effects, including pharmacological action, absorption, metabolism, and potential for interactions or adverse effects ashp.org. By systematically analyzing how modifications to a molecule's structure alter its biological properties, medicinal chemists can deduce which structural elements are essential for the observed activity slideshare.netashp.org. This process helps in understanding the mechanism of action and guiding the design of analogues with improved properties slideshare.net.

Computational Methodologies for Predicting and Interpreting Structure-Activity Data

Computational methodologies play a significant role in modern SAR analysis, offering tools to predict and interpret structure-activity data. These methods can range from analyzing the contributions of resonance and inductive effects on molecular properties using approaches like vinylogue extrapolation and block localized wave function (BLW) methodology, to more complex techniques like pharmacophore modeling and molecular docking japsonline.comacs.orguantwerpen.befrontiersin.orgnih.gov.

Pharmacophore modeling, for instance, involves identifying the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target japsonline.comuantwerpen.befrontiersin.org. These features can include hydrogen bond donors, acceptors, charged centers, and lipophilic regions uantwerpen.be. Computational tools can generate pharmacophore models based on known active compounds (ligand-based) or the structure of the target protein (structure-based) frontiersin.orgnih.gov. These models can then be used to virtually screen large databases of compounds to identify potential new hits with similar activity japsonline.comfrontiersin.orgnih.gov.

Other computational approaches include quantitative structure-activity relationship (QSAR) modeling, which develops mathematical models correlating biological activity with various physicochemical properties of molecules slideshare.netnih.gov. These models can predict the activity of new, untested compounds slideshare.net. Computational methods can also be used for systematic alignment of analogue series to identify SAR transfer potential across different targets, relying on fragment similarity scoring and dynamic programming nih.gov.

Insights from Analogue Synthesis and Biological Profiling on Key Pharmacophores

Insights into the key pharmacophores of Subincanadine F and related compounds are gained through the synthesis of analogues and their subsequent biological profiling. The total synthesis of this compound and its congeners has been a significant area of research, with various synthetic strategies developed to access its unique bridge-fused ring system nih.govacs.orgnih.govresearchgate.netrsc.orgrsc.orgresearchgate.net. These synthetic efforts often involve key steps like intramolecular nucleophilic acyl substitution, Mannich reactions, Dieckmann cyclizations, and radical cyclizations nih.govacs.orgresearchgate.netrsc.orgresearchgate.net.

For example, Subincanadine E, structurally similar to this compound, is reported to be a potent compound with in vitro cytotoxicity against L1210 and KB cells, and it also acts as an opiate agonist core.ac.uk. This suggests that the core indole (B1671886) alkaloid structure and potentially the specific ring system contribute to these activities. The synthesis of various subincanadine analogues through different routes provides the necessary compounds for systematic biological testing to delineate the impact of specific functional groups and structural modifications on their potency and target interactions acs.orgnih.gov.

Preliminary biological evaluations of this compound itself have shown cytotoxic activities with IC50 values of 2.4 µg/mL against L1210 cells and 4.8 µg/mL against KB cells nih.gov. While these values provide an initial indication of its potency, comprehensive SAR studies involving a series of systematically modified analogues would be required to pinpoint the key pharmacophoric features responsible for this cytotoxicity.

The development of efficient synthetic routes, including asymmetric syntheses, allows for the preparation of sufficient quantities of this compound and its analogues for detailed biological profiling and subsequent SAR analysis nih.govacs.orgnih.govresearchgate.netrsc.orgrsc.org.

Advanced Analytical Techniques in Subincanadine F Research

Application of High-Resolution Spectroscopic Techniques for Complex Structural Characterization

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable for the structural characterization of Subincanadine F and its synthetic precursors.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Studies on this compound and related compounds have utilized both ¹H NMR and ¹³C NMR to assign specific atoms and their connectivity, crucial for confirming the formation of the correct ring system and stereochemistry during synthesis rsc.orgnih.govamazonaws.comniscpr.res.in. For instance, analysis of chemical shifts and coupling constants in ¹H NMR spectra helps in determining the relative positions of protons and the flexibility of different parts of the molecule. rsc.orgnih.govamazonaws.comniscpr.res.in ¹³C NMR provides information about the carbon skeleton, with characteristic shifts indicating different carbon environments (e.g., aromatic, aliphatic, carbonyl). rsc.orgnih.govniscpr.res.in Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish correlations between protons and carbons, providing comprehensive structural confirmation. nih.gov

Infrared (IR) spectroscopy is another valuable tool used to identify the presence of specific functional groups within the molecule, such as hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups, based on their characteristic absorption frequencies. rsc.orgnih.govniscpr.res.innih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound and its intermediates. This technique provides a highly accurate mass-to-charge ratio (m/z) that can be matched to the calculated theoretical mass of a proposed molecular formula, thereby confirming the elemental composition. nih.govrsc.orgnih.govacs.org HRMS is often coupled with ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate ions from the molecule. rsc.orgnih.govamazonaws.comniscpr.res.inacs.orgcore.ac.uk The precise mass obtained from HRMS is essential for distinguishing between compounds with very similar nominal masses and for confirming the success of synthetic transformations. nih.govrsc.org

While specific detailed spectroscopic data tables for this compound itself were not consistently available across the search results in a format suitable for direct interactive table generation, the widespread mention of these techniques nih.govrsc.orgnih.govamazonaws.comniscpr.res.innih.gov underscores their fundamental role in the structural elucidation and verification of this complex alkaloid.

Chromatographic and Mass Spectrometric Methodologies for Purity, Identification, and Quantitative Analysis in Research Settings

Chromatographic techniques, often coupled with mass spectrometry, are essential for the purification, identification, and quantitative analysis of this compound in research settings.

Column chromatography, particularly flash chromatography using silica (B1680970) gel, is a standard method for separating this compound from reaction mixtures and plant extracts based on differences in polarity. nih.govrsc.orgnih.govamazonaws.comniscpr.res.in This technique is crucial for obtaining pure samples for spectroscopic analysis and biological testing. Analytical thin layer chromatography (TLC) is frequently used as a rapid method to monitor the progress of reactions and assess the purity of fractions obtained from column chromatography. amazonaws.comcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separations of this compound. rsc.orgacs.org Chiral HPLC is specifically employed to analyze the enantiomeric purity of synthesized this compound, particularly in asymmetric synthesis routes aiming to produce a specific stereoisomer. rsc.orgacs.org The retention time of a compound in HPLC under specific conditions serves as a valuable parameter for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the analysis of volatile or semi-volatile compounds. While GC-MS is a common technique in alkaloid analysis, particularly for less complex or more volatile structures notulaebotanicae.roresearchgate.nettjnpr.orgbibliotekanauki.pl, its application to this compound would depend on the compound's volatility or derivatization strategies. Mass spectrometry in conjunction with chromatography (LC-MS or GC-MS) allows for the identification of compounds by their mass fragmentation patterns and retention times, even in complex mixtures. core.ac.ukresearchgate.net

Quantitative analysis of this compound in research is typically performed using chromatographic methods coupled with detectors that allow for the measurement of compound concentration. HPLC with UV detection is commonly used, as indole (B1671886) alkaloids often have characteristic UV chromophores. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative determination. researchgate.net

Future Research Directions and Academic Significance

Unresolved Questions in Biosynthesis and Chemodiversity

The precise biogenetic pathway leading to the formation of the distinctive 1-azabicyclo hanyang.ac.krnih.govchem960.comdecane skeleton of subincanadine F remains to be fully elucidated. nih.gov While a postulate suggests a three-carbon metabolic degradation of a stemmadenine-type precursor, the detailed enzymatic steps and intermediates involved in this transformation are not yet clearly defined. nih.govnih.gov Understanding the biosynthesis of this compound is crucial not only for academic interest in alkaloid biogenesis but also for potentially developing biocatalytic routes to this complex molecule and its analogs. Research into the enzymes and genetic machinery involved could provide insights into the broader chemodiversity observed within the Aspidosperma genus, which is known for producing a wide array of monoterpene indole (B1671886) alkaloids with significant structural variation. scispace.comnih.gov Further studies are needed to explore the factors influencing the production of this compound and other related alkaloids in Aspidosperma subincanum, including environmental factors and genetic regulation.

Development of Novel and More Efficient Synthetic Strategies

Existing synthetic approaches have demonstrated the feasibility of constructing the core scaffold, but challenges remain in achieving high stereoselectivity and efficiency. For instance, one reported synthesis involved a titanium-mediated cyclization to form the bridge-fused ketone intermediate, achieving a 47% yield for this key step. nih.gov Another route employed a SmI₂-mediated ring opening and Mannich reaction sequence. nih.gov Future research could focus on developing catalytic methods or novel reaction sequences that streamline the construction of the 1-azabicyclo hanyang.ac.krnih.govchem960.comdecane system with improved efficiency and stereochemical control.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

This compound has demonstrated preliminary biological properties, including cytotoxic activities against certain cancer cell lines in vitro. nih.govsci-hub.se However, a deeper understanding of the specific biological targets and molecular mechanisms underlying these activities is still required. Future research should focus on identifying the proteins or pathways with which this compound interacts at the molecular level. This could involve a combination of biochemical assays, cell biology techniques, and advanced -omics approaches. Elucidating the mechanism of action is crucial for assessing the therapeutic potential of this compound and for guiding the rational design of more potent and selective analogs. openaccessjournals.com Research into its interaction with biological systems could also shed light on its role in the plant itself.

Design and Synthesis of Advanced Analogs for Specific Research Probes

Given the biological activities observed for this compound, the design and synthesis of advanced analogs represent a significant area for future research. acs.orgresearchgate.net By systematically modifying the structure of this compound, researchers can explore the relationship between its chemical structure and biological activity (structure-activity relationships - SAR). acs.orgresearchgate.net This involves synthesizing analogs with specific modifications to different parts of the molecule to understand how these changes impact binding to biological targets and cellular responses. Such analogs can serve as valuable research probes to further investigate the biological pathways modulated by this compound. ims-bordeaux.frmdpi.com The synthetic strategies developed (as discussed in Section 8.2) will be essential for efficiently accessing these diverse analogs. The goal is to identify structural features critical for activity and potentially develop compounds with enhanced potency, selectivity, or desirable pharmacological properties for further investigation.

Q & A

What are the key methodological considerations for reproducing the total synthesis of Subincanadine F?

The seven-step synthesis route from tryptophan involves:

Mannich reaction for indole functionalization.

Dieckmann cyclization to form the tetracyclic core.

Titanium-mediated intramolecular nucleophilic acyl substitution (INAS) to construct the bridged azabicyclic framework and introduce the (E)-exo-vinyl side chain stereospecifically .

Critical step: The INAS strategy avoids post-synthetic aldol modifications, ensuring geometric control over the vinyl side chain. Researchers should optimize titanium(III) chloride stoichiometry (1.5–2.0 equiv) to balance cyclization efficiency and byproduct formation .

How can conflicting bioactivity data for this compound be systematically analyzed?

Discrepancies in reported IC50 values (e.g., 2.40 μg/L in mouse lymphoma vs. other cell lines) may arise from:

- Experimental variables : Cell culture conditions, assay protocols (MTT vs. ATP-based viability assays).

- Compound purity : Verify via HPLC (>95%) and NMR (absence of diastereomeric impurities) .

- Target selectivity : Perform kinase profiling or transcriptomic analysis to identify context-dependent mechanisms .

Framework recommendation: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design follow-up studies that isolate confounding factors .

What advanced spectroscopic techniques are critical for characterizing this compound intermediates?

- 1H/13C NMR : Assign quaternary carbons (e.g., C-15, C-20) using DEPT-135 and HSQC.

- IR spectroscopy : Confirm lactam formation (C=O stretch at ~1680 cm⁻¹) in intermediates like methyl 1,2,3,6-tetrahydroazabenz[4,5-b]indole-5-carboxylate .

- X-ray crystallography : Resolve stereochemical ambiguities in bridged ring systems (e.g., compound 10 , melting point 152–153°C) .

How can the antitumor mechanism of this compound be investigated beyond IC50 profiling?

- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated lymphoma cells.

- Protein interaction studies : Employ surface plasmon resonance (SPR) or CETSA (Cellular Thermal Shift Assay) to map binding targets.

- In vivo validation : Compare efficacy in xenograft models (e.g., murine lymphoma) with pharmacokinetic profiling to assess bioavailability .

What strategies improve the yield of late-stage cyclization in this compound synthesis?

- Solvent optimization : Replace THF with dichloroethane (DCE) to enhance titanium reagent activity.

- Temperature control : Maintain −20°C during INAS to minimize retro-aldol side reactions.

- Catalytic additives : Test Lewis acids (e.g., ZnCl2, 5 mol%) to accelerate acyl transfer .

How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Core modifications : Synthesize derivatives with variations at C-5 (ester → amide) and C-15 (vinyl → ethyl).

- Bioisosteric replacement : Substitute the indole moiety with azaindole to assess π-stacking interactions.

- Activity cliffs : Prioritize analogs showing ≥10-fold potency shifts in preliminary screens for detailed mechanistic studies .

What are the best practices for reporting synthetic and biological data in this compound studies?

-

Tabulate key parameters :

Parameter Value/Description Reference IC50 (mouse lymphoma) 2.40 μg/L Synthetic yield (Step 5) 68% (INAS step) -

Adhere to SPRINGER guidelines : Define abbreviations (e.g., INAS) at first use and provide spectral data in supplemental materials .

How can contradictions in this compound’s reported metabolic stability be resolved?

- Comparative assays : Run parallel microsomal stability assays (human vs. murine liver microsomes).

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites and correlate with CYP450 isoform activity.

- Principal contradiction analysis : Identify the dominant factor (e.g., species-specific CYP3A4 expression) driving variability .

What interdisciplinary approaches enhance this compound research?

- Computational modeling : Perform DFT calculations to predict transition states during INAS.

- Material science collaboration : Explore mesoporous silica nanoparticles for targeted delivery, leveraging pH-responsive release mechanisms .

- Ethical frameworks : Align in vivo studies with ARRIVE guidelines for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.